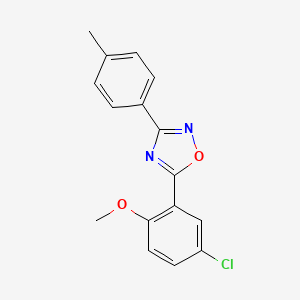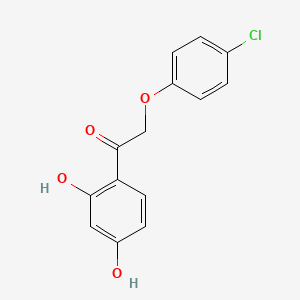![molecular formula C14H21NO2 B4776078 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4776078.png)
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine
Vue d'ensemble
Description
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the class of pyrrolidines. It is a synthetic compound that has been used in scientific research for various purposes.
Mécanisme D'action
The exact mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin releaser. This leads to an increase in the levels of dopamine and serotonin in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in rodents. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has also been shown to increase the release of dopamine and serotonin in the brain. In addition, 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been shown to have analgesic effects and to decrease anxiety-like behavior in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities with good purity. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has also been shown to have a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the mechanism of action of other drugs and neurotransmitters. However, one limitation of using 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine in lab experiments is that its effects on behavior and mood may not be directly applicable to humans.
Orientations Futures
There are many future directions for research on 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine. One direction is to further study its potential as a therapeutic agent for the treatment of neurological disorders. Another direction is to study its effects on the central nervous system and its potential as a drug of abuse. In addition, future research could focus on developing new synthetic compounds based on the structure of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine with improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine is a synthetic compound that has been used in scientific research for various purposes. Its synthesis method has been optimized to produce high yields of 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine with good purity. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects, including increasing the release of dopamine and serotonin in the brain. It has advantages and limitations for lab experiments, and there are many future directions for research on 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine.
Applications De Recherche Scientifique
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been used in scientific research for various purposes. It has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has also been studied for its effects on the central nervous system and its potential as a drug of abuse. In addition, 1-[3-(4-methoxyphenoxy)propyl]pyrrolidine has been used as a tool for studying the mechanism of action of other drugs and neurotransmitters.
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-5-7-14(8-6-13)17-12-4-11-15-9-2-3-10-15/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQBMUUYBWZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4775999.png)
![ethyl (2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776006.png)
![1-(4-methoxyphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B4776011.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)

![3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4776028.png)
![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate](/img/structure/B4776046.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)
![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4776087.png)
